3-Bromobenzene-1,2-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

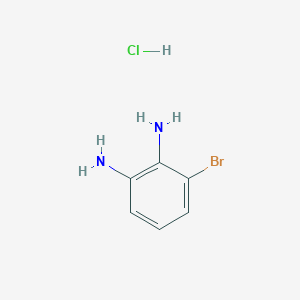

Structure

2D Structure

Properties

IUPAC Name |

3-bromobenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEONOCWRBGCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718460 | |

| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-74-5 | |

| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromobenzene-1,2-diamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physical and chemical properties of 3-Bromobenzene-1,2-diamine hydrochloride (CAS No: 1187830-74-5). As a key building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective use in synthesis, process development, and formulation. This guide moves beyond a simple data sheet, offering insights into the causality behind its properties and practical guidance for its application in a research setting.

Section 1: Chemical Identity and Structural Overview

This compound is the salt form of the corresponding free base, 3-Bromobenzene-1,2-diamine (CAS No: 1575-36-6). The hydrochloride form is frequently preferred in laboratory and industrial settings due to its enhanced stability and improved handling characteristics. The protonation of the basic ortho-diamine moiety reduces its susceptibility to aerial oxidation, which can otherwise lead to coloration and degradation of the free base.

The molecule's structure is foundational to its utility. It features an aromatic ring substituted with two adjacent amine groups, which are crucial for forming heterocyclic structures, and a bromine atom. This bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromo-1,2-benzenediamine HCl; 1,2-Diamino-3-bromobenzene HCl |

| CAS Number | 1187830-74-5[1][2][3][4][5] |

| Molecular Formula | C₆H₇BrN₂·HCl[1][6] |

| Molecular Weight | 223.5 g/mol [1][2][6] |

Section 2: Core Physical and Chemical Properties

The physical properties of the hydrochloride salt differ notably from its free base. The following table summarizes available data, drawing a clear distinction between the two forms.

| Property | This compound | 3-Bromobenzene-1,2-diamine (Free Base) |

| Appearance | Solid | Light yellow to yellow solid[7][8] |

| Purity | Typically ≥95% or 98%[1][6] | Typically ≥95% |

| Melting Point | Data not available; expected to be higher than the free base and may decompose. | 125-126 °C[8][9] |

| Boiling Point | Not applicable | 127-128 °C[8][9] |

| Solubility | Expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol). | Soluble in polar solvents like water and alcohols[7]; also soluble in other organic solvents[10][11]. |

| Storage | Room temperature, in a dry, well-sealed container[1]. | 2-8°C, under an inert atmosphere, protected from light[8][12]. |

Expert Analysis of Properties:

-

Solubility Causality: The conversion of the diamine to its hydrochloride salt drastically alters its solubility profile. As an ionic salt, it readily dissolves in polar protic solvents like water and alcohols, a critical advantage for reactions conducted in aqueous media or for purification protocols involving acid-base extractions. This contrasts with the free base, which, while still polar, has better solubility in a broader range of organic solvents.[7]

-

Thermal Stability: The melting point of the free base is well-defined at 125-126 °C.[8][9] While specific data for the hydrochloride salt is not published, ionic salts characteristically possess much higher melting points than their corresponding free bases. Researchers should anticipate that the hydrochloride salt will likely decompose at high temperatures rather than exhibiting a sharp melting point.

-

Storage and Stability: The recommended storage conditions highlight the difference in chemical stability. The free base requires refrigeration under an inert atmosphere to prevent oxidation of the electron-rich aromatic diamine system.[8][12] The hydrochloride salt is significantly more stable, with the protonated ammonium groups being far less prone to oxidation, allowing for convenient storage at room temperature.[1]

Section 3: Spectroscopic and Analytical Characterization

Validating the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. The following describes the expected analytical data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be characterized by distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) would be dictated by their ortho-, meta-, and para- relationships. A broad, exchangeable signal corresponding to the ammonium (-NH₃⁺) protons would also be present, typically downfield.

-

¹³C NMR: The spectrum would display six unique signals for the aromatic carbons. The carbon atom bonded to bromine (C-Br) would appear at approximately 110-125 ppm, while the carbons bonded to the ammonium groups (C-N) would be shifted further downfield.

-

-

Mass Spectrometry (MS): Analysis by mass spectrometry would detect the mass of the free base cation. The spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt. Aromatic C-H and C=C stretching bands would also be visible.

Section 4: Safe Handling and Experimental Protocols

Given the compound's hazard profile, adherence to strict safety protocols is essential. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[13][14]

Protocol: Safe Laboratory Handling of this compound

This protocol is designed as a self-validating system to minimize exposure and ensure operator safety.

-

Preparation and Engineering Controls:

-

Rationale: To prevent inhalation of fine powders and ensure containment.

-

Action: Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood. Ensure the work area is clean and free of clutter.

-

-

Personal Protective Equipment (PPE):

-

Rationale: To prevent dermal and ocular exposure.

-

Action: Wear a flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves.[13] For transfers of significant quantities of powder, consider a face shield and appropriate respiratory protection.

-

-

Weighing and Transfer:

-

Rationale: To minimize the generation of airborne dust.

-

Action: Use a spatula to carefully transfer the solid from its container to a creased weighing paper or a tared vial. Avoid pouring the powder, which can create dust. Tap the spatula gently to release the solid into the reaction vessel.

-

-

Spill Management:

-

Rationale: To ensure rapid and safe cleanup of minor spills.

-

Action: For small dry spills, gently sweep or vacuum the material into a designated waste container, avoiding dust creation.[13] Do not use water to clean up the dry powder unless it is part of a deliberate neutralization step. Decontaminate the area with an appropriate solvent.

-

-

Disposal:

-

Rationale: To comply with environmental regulations.

-

Action: Dispose of unused material and contaminated waste in a clearly labeled, sealed container according to institutional and local environmental regulations.

-

Section 5: Application Context and Synthetic Utility

This compound is primarily used as a precursor for the synthesis of complex heterocyclic molecules, which are prevalent scaffolds in drug discovery. Its value lies in the combination of the ortho-diamine for heterocycle formation and the bromine atom for late-stage functionalization.

This workflow is a cornerstone of its application in pharmaceutical development, particularly in the synthesis of kinase inhibitors.[8][15] The ortho-diamine can undergo cyclocondensation reactions with various electrophiles to form quinoxalines, benzimidazoles, or other related fused heterocycles. The bromine atom is then strategically positioned for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate biological activity.[15] A notable application is its use as a starting material in the synthesis of Erdafitinib, a kinase inhibitor.[15]

Caption: Synthetic workflow from starting material to API.

References

- The Bioscience Connection. (n.d.). 3-Bromobenzene-1, 2-diamine HCl, min 98%, 1 gram.

- P212121 Store. (n.d.). 3-Bromobenzene-1,2-diamine HCl | CAS 1187830-74-5.

- PubChem. (n.d.). 3-Bromobenzene-1,2-diamine.

- Pharmaffiliates. (n.d.). CAS No : 1575-36-6 | Product Name : 3-Bromobenzene-1,2-diamine.

- The Royal Society of Chemistry. (2005). Supplementary Information.

- Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance.

- SpectraBase. (n.d.). Bromobenzene.

- Chemsrc. (2025, August 26). 3-Bromobenzene-1,2-diol | CAS#:14381-51-2.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. store.p212121.com [store.p212121.com]

- 3. 1187830-74-5|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. biomall.in [biomall.in]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS 1575-36-6: 3-Bromo-1,2-diaminobenzene | CymitQuimica [cymitquimica.com]

- 8. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]

- 11. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]

A Senior Application Scientist's Technical Guide to 3-Bromobenzene-1,2-diamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Bromobenzene-1,2-diamine hydrochloride (CAS: 1187830-74-5), a pivotal chemical intermediate in modern organic synthesis. We will delve into its chemical structure, physicochemical properties, validated synthesis and purification protocols, and analytical characterization techniques. Furthermore, this document explores its critical applications in medicinal chemistry and materials science, supported by field-proven insights and methodologies. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.

Introduction and Strategic Importance

3-Bromobenzene-1,2-diamine, and its more stable hydrochloride salt, is an aromatic amine of significant interest in synthetic chemistry.[1] Its strategic importance stems from the unique arrangement of its functional groups: two nucleophilic amino groups positioned ortho to each other and a bromine atom susceptible to a wide array of coupling reactions. This trifunctional architecture makes it a highly versatile building block for the construction of complex heterocyclic systems.

In the pharmaceutical industry, this compound is a key precursor for synthesizing a range of biologically active molecules. Its derivatives have been explored for their potential as anticancer and antimicrobial agents.[1] Notably, it serves as a crucial starting material in the synthesis of quinoxaline derivatives, which are essential intermediates for targeted cancer therapeutics like Erdafitinib.[1] Beyond pharmaceuticals, its chromophoric properties are leveraged in the dye industry, and its derivatives are investigated as fluorescent probes in materials science.[1][2]

Physicochemical and Structural Properties

The hydrochloride salt is typically preferred for storage and handling due to its enhanced stability compared to the free base. The key properties are summarized below.

| Property | 3-Bromobenzene-1,2-diamine (Free Base) | This compound |

| CAS Number | 1575-36-6[3] | 1187830-74-5[4][5][6] |

| Molecular Formula | C₆H₇BrN₂[3] | C₆H₇BrN₂·HCl[5][7] |

| Molecular Weight | 187.04 g/mol [3][8] | 223.5 g/mol [4][5][7] |

| Appearance | Light yellow to yellow solid[8] | Solid |

| Melting Point | 125-126 °C[8] | Not specified |

| Solubility | Soluble in polar solvents (e.g., water, alcohols)[2] | Soluble in polar solvents |

| pKa (Predicted) | 3.09 ± 0.10[8] | Not applicable |

| Storage | 2-8°C, in dark, under inert atmosphere[8][9] | Room temperature, dry and well-ventilated[5][10] |

| IUPAC Name | 3-bromobenzene-1,2-diamine[3] | This compound |

| SMILES | C1=CC(=C(C(=C1)Br)N)N[2][3] | C1=CC(=C(C(=C1)Br)N)N.Cl |

Structural Analysis

The core of the molecule is a benzene ring substituted with two adjacent amino groups at positions 1 and 2, and a bromine atom at position 3. The hydrochloride salt forms by the protonation of one of the basic amino groups. This structure is primed for cyclization reactions across the two diamine positions and for substitution or coupling reactions at the bromine-substituted carbon.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

A reliable and high-yield synthesis route proceeds via the reduction of a benzothiadiazole precursor. The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a milder and more selective reagent than alternatives like lithium aluminum hydride (LiAlH₄), which reduces the risk of over-reduction or side reactions with the aryl bromide. Ethanol is an excellent solvent choice as it readily dissolves the starting material and the reagent while being relatively inert under the reaction conditions.

Workflow: Synthesis from 4-bromo-2,1,3-benzothiadiazole

Caption: Synthesis workflow for 3-Bromobenzene-1,2-diamine.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures.[8]

-

Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-benzo[c][1][2][7]thiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol.

-

Reagent Addition: Carefully add sodium borohydride (17.6 g, 465 mmol, 10 equivalents) to the flask in portions to control any initial effervescence.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Workup & Extraction: Add deionized water to the residue and perform a liquid-liquid extraction with chloroform (3 x 100 mL). The target compound will move to the organic phase.

-

Washing: Combine the organic layers and wash with a saturated brine solution (1 x 150 mL). This step removes residual water and inorganic salts from the organic phase.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Product: Remove the chloroform by rotary evaporation to yield the final product, 3-bromo-1,2-diaminobenzene, typically as a solid.[8] The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and bubbling dry HCl gas through it or by adding a solution of HCl in isopropanol.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, with their splitting patterns and chemical shifts being characteristic of the 1,2,3-substitution pattern. The two amine groups will typically appear as broad singlets.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

-

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine groups in the 3300-3500 cm⁻¹ region. C-N and C-Br stretching vibrations will also be present at lower frequencies.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product with high precision.[11]

Applications in Research and Drug Development

The utility of this compound is best illustrated by its role as a versatile precursor in multi-step syntheses.

Caption: Key application pathways for 3-Bromobenzene-1,2-diamine.

-

Protein Kinase Inhibitors: The diamine can be readily converted into isomeric bromo analogues of Benzo-1H-triazole. These heterocycles are investigated as potential inhibitors of protein kinases, a critical class of enzymes involved in cell signaling and proliferation.[1][8]

-

Anticancer Drug Synthesis: The compound is a documented raw material for synthesizing 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. This quinoxaline is a key intermediate in the production of Erdafitinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor used to treat urothelial carcinoma.[1]

-

Fluorescent Probes: The benzimidazole structure, which can be formed from the diamine, has fluorescent properties. This has been exploited to develop probes for detecting DNA gyrase inhibitors, offering a valuable tool for biochemical assays.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.

-

Hazard Statements:

-

Precautionary Measures & PPE:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[12]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes.[12] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[12]

-

-

Storage:

-

Spill & Fire Response:

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

-

Fire: The material is not considered a significant fire risk, but containers may burn.[12] Use water spray, alcohol-resistant foam, dry chemical, or CO₂ extinguishers.[14] Firefighting may produce hazardous decomposition products like carbon oxides and hydrogen bromide gas.[13][14]

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, coupled with robust synthesis protocols, makes it an invaluable precursor for creating novel molecules with significant biological or material properties. A thorough understanding of its chemistry, handling requirements, and applications is paramount for any scientist aiming to leverage its full potential.

References

- PubChem. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839. National Center for Biotechnology Information.

- P212121 Store. 3-Bromobenzene-1,2-diamine HCl | CAS 1187830-74-5.

- American Custom Chemicals Corporation. 3-Bromobenzene-1, 2-diamine HCl, min 98%, 1 gram.

- Pharmaffiliates. 3-Bromobenzene-1,2-diamine | CAS No: 1575-36-6.

- Patsnap. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance.

Sources

- 1. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]

- 2. CAS 1575-36-6: 3-Bromo-1,2-diaminobenzene | CymitQuimica [cymitquimica.com]

- 3. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 1187830-74-5|this compound|BLD Pharm [bldpharm.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. gustavus.edu [gustavus.edu]

3-Bromobenzene-1,2-diamine hydrochloride CAS number 1187830-74-5

An In-Depth Technical Guide to 3-Bromobenzene-1,2-diamine Hydrochloride: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS Number: 1187830-74-5), a pivotal building block in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, purification, characterization, and critical applications, with a focus on logical, field-proven insights that bridge theoretical chemistry with practical laboratory execution.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a significant reagent, primarily valued for its role as a precursor to complex heterocyclic scaffolds. Its utility is most notably demonstrated in the synthesis of targeted therapeutics, including potent kinase inhibitors. The strategic placement of the bromine atom and the ortho-diamine functionality offers a versatile platform for constructing quinoxaline and benzimidazole ring systems, which are prevalent motifs in biologically active molecules. This guide will elucidate the chemical rationale behind its synthesis and application, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a reagent is paramount for its effective use. 3-Bromobenzene-1,2-diamine is typically handled in its more stable hydrochloride salt form to improve shelf-life and handling characteristics. The free base, while less common for storage, is the reactive species in many synthetic transformations.

| Property | 3-Bromobenzene-1,2-diamine (Free Base) | This compound |

| CAS Number | 1575-36-6 | 1187830-74-5 |

| Molecular Formula | C₆H₇BrN₂ | C₆H₇BrN₂·HCl[1] |

| Molecular Weight | 187.04 g/mol [2] | 223.50 g/mol [1][3] |

| Appearance | Solid (form and color may vary with purity) | Solid |

| Melting Point | 125-126 °C | Not readily available in public literature |

| Boiling Point | 127-128 °C | Not applicable (decomposes) |

| Density | ~1.697 g/cm³ (predicted) | Not available |

| Storage | Store at 2-8°C under an inert atmosphere in a dark place. | Store at room temperature.[1] |

The presence of two adjacent amino groups allows for facile cyclocondensation reactions, while the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful execution and in-process controls to ensure high purity of the final product. The following sections detail a reliable, two-part synthetic workflow.

Part A: Synthesis of 3-Bromobenzene-1,2-diamine (Free Base)

The synthesis of the free base is a critical first step. A robust method involves the reductive cleavage of a thiadiazole precursor.

Sources

Technical Guide: Physicochemical Characterization of 3-Bromobenzene-1,2-diamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 3-Bromobenzene-1,2-diamine hydrochloride, focusing on its molecular weight and the associated physicochemical properties critical for its application in research and development.

Executive Summary: Core Molecular Attributes

This compound is a key chemical intermediate whose utility in synthesis is predicated on a precise understanding of its molecular characteristics. The hydrochloride salt form is often preferred over the free base for its enhanced stability and handling properties. The molecular weight of this compound is 223.5 g/mol [1][2]. This value is fundamental for all stoichiometric calculations, solution preparations, and analytical characterizations.

Chemical Identity and Structure

A common point of ambiguity arises from the distinction between the hydrochloride salt and its corresponding free base, 3-Bromobenzene-1,2-diamine. The presence of the hydrochloride moiety significantly alters the molecular formula and weight.

-

3-Bromobenzene-1,2-diamine (Free Base) : This is the parent molecule, an aromatic amine with a bromine substituent. Its molecular weight is 187.04 g/mol [3][4].

-

This compound (Salt) : This is the product of the reaction between the free base and hydrochloric acid (HCl). The addition of HCl increases the molecular weight and imparts different physical properties, such as solubility.

The formation of the salt is a simple acid-base reaction where one of the amine groups on the benzene ring is protonated by the hydrogen from HCl, forming an ammonium salt with a chloride counter-ion.

Caption: Formation of the hydrochloride salt from its free base.

Comparative Physicochemical Data

For clarity in experimental design and documentation, it is essential to use the correct parameters for the specific compound being handled. The table below summarizes the key identifiers for both the hydrochloride salt and the free base.

| Property | This compound | 3-Bromobenzene-1,2-diamine (Free Base) |

| Molecular Formula | C₆H₈BrClN₂[1] (or C₆H₇BrN₂·HCl[2]) | C₆H₇BrN₂[3][4] |

| Molecular Weight | 223.5 g/mol [1][2] | 187.04 g/mol [3][4] |

| CAS Number | 1187830-74-5[1][2][5] | 1575-36-6[3] |

| Synonyms | 3-Bromo-1,2-benzenediamine HCl | 3-Bromo-o-phenylenediamine, 1,2-Diamino-3-bromobenzene[3] |

The Critical Role of Molecular Weight in Experimental Workflow

The accuracy of the molecular weight is not merely a trivial detail; it is the cornerstone of reproducible and valid scientific research. Its impact is felt throughout the experimental lifecycle.

Causality in Experimental Choices:

-

Stoichiometry: In coupling reactions or synthesis of heterocyclic compounds where this molecule is a precursor, the molar ratios of reactants determine the yield and purity of the product. Using the molecular weight of the free base (187.04 g/mol ) when weighing the hydrochloride salt (223.5 g/mol ) would result in a ~19.4% error in the molar quantity, leading to incomplete reactions and complex purification challenges.

-

Solution Preparation: For biological assays or analytical standards, concentrations are typically prepared on a molar basis (e.g., mol/L). An incorrect molecular weight directly translates to an incorrect solution concentration, invalidating the results of any subsequent experiment.

-

Analytical Chemistry: In techniques like mass spectrometry, the expected molecular ion peak for the free base (m/z ≈ 186/188 for bromine isotopes) would differ from the cation of the salt. Understanding the starting material's exact mass is crucial for interpreting spectral data correctly.

The following diagram illustrates how molecular weight integrity is central to the experimental process.

Caption: The central role of accurate molecular weight in an experimental workflow.

Protocol: Preparation of a Standard Stock Solution (10 mM)

This protocol outlines the preparation of a 10 mM stock solution of this compound, highlighting the direct application of its molecular weight.

Materials:

-

This compound (CAS: 1187830-74-5)

-

Analytical balance (4-decimal place)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Appropriate solvent (e.g., DMSO, Methanol - verify solubility for your specific application)

-

Spatula, weigh boat, pipette

Procedure:

-

Calculate Required Mass:

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L × 0.010 L × 223.5 g/mol

-

Mass = 0.002235 g = 2.235 mg

-

-

Weighing:

-

Tare the analytical balance with a clean weigh boat.

-

Carefully weigh out 2.235 mg of this compound. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed compound into the 10 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ~5 mL) to dissolve the compound completely. Gentle vortexing or sonication may be required.

-

-

Final Volume Adjustment:

-

Once fully dissolved, carefully add the solvent up to the 10 mL calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Recalculate Final Concentration (Self-Validating Step):

-

Use the actual mass measured in step 2 to calculate the true concentration of the stock solution. This ensures traceability and accuracy.

-

Actual Conc. (M) = Actual Mass (g) / (223.5 g/mol × 0.010 L)

-

This self-validating step, where the final concentration is adjusted based on the actual mass weighed, is a hallmark of a robust and trustworthy protocol. It transforms a theoretical goal (10 mM) into an accurate, experimentally-defined value.

References

- 3-Bromobenzene-1,2-diamine HCl | CAS 1187830-74-5 | P212121 Store.

- 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem.

Sources

Synthesis of 3-Bromobenzene-1,2-diamine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Bromobenzene-1,2-diamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 1187830-74-5), a critical building block in modern medicinal chemistry and materials science. We will explore two primary, field-proven synthetic routes, delving into the mechanistic rationale behind each approach. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, process optimization insights, and a robust framework for producing this valuable intermediate with high purity and yield.

Introduction: The Strategic Importance of 3-Bromobenzene-1,2-diamine

3-Bromobenzene-1,2-diamine, a substituted o-phenylenediamine, is a versatile and highly valuable precursor in organic synthesis.[1] Its unique trifunctional nature—comprising two nucleophilic amine groups and a bromine atom suitable for cross-coupling reactions—renders it an ideal starting point for constructing complex heterocyclic systems.[2]

Notably, this compound is a key intermediate in the synthesis of:

-

Quinoxaline Derivatives: These are integral to various biologically active molecules. For instance, it is a raw material for an intermediate used to synthesize Erdafitinib, a potent fibroblast growth factor receptor (FGFR) kinase inhibitor approved for treating urothelial carcinoma.[2]

-

Benzotriazole Analogues: Its use in preparing bromo-substituted benzotriazoles has been explored for developing potential protein kinase inhibitors, a major class of therapeutic agents.[2][3]

-

Dyes and Materials: The chromophoric properties of its derivatives also make it relevant in the dye and pigment industry.[2]

This guide will focus on the synthesis of the free base (3-Bromobenzene-1,2-diamine, CAS No. 1575-36-6) and its subsequent conversion to the more stable and commonly used hydrochloride salt.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties is paramount for safe handling and successful experimentation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1187830-74-5 (HCl Salt) | 1575-36-6 (Free Base) | [3][4] |

| Molecular Formula | C₆H₇BrN₂ · HCl (HCl Salt) | C₆H₇BrN₂ (Free Base) | [5][6] |

| Molecular Weight | 223.50 g/mol (HCl Salt) | 187.04 g/mol (Free Base) | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point (Free Base) | 125-126 °C | [3] |

Safety Profile: The compound is classified as acutely toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[6]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[6]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor).

Overview of Synthetic Strategies

Two predominant and reliable strategies exist for the synthesis of 3-Bromobenzene-1,2-diamine. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

-

Route A: Reductive Cleavage of a Heterocyclic Precursor. This modern approach involves the synthesis and subsequent reduction of a stable heterocyclic intermediate, 4-bromo-2,1,3-benzothiadiazole. This route is often favored for its high selectivity and excellent yield.

-

Route B: Reduction of a Nitroaromatic Precursor. A more traditional, multi-step pathway that relies on fundamental aromatic chemistry principles. It typically involves the regioselective bromination of a nitroaniline derivative followed by the chemical reduction of the nitro group to form the second amine functionality.

Detailed Synthesis: Route A - From 4-bromo-2,1,3-benzothiadiazole

This elegant method provides a high-yield pathway to the target compound through the reductive cleavage of a benzothiadiazole ring system.

Principle and Rationale

The core of this synthesis is the reaction of 4-bromo-2,1,3-benzothiadiazole with a strong reducing agent, such as sodium borohydride (NaBH₄). The hydride reagent attacks the sulfur-nitrogen bonds of the heterocyclic ring, leading to its complete cleavage and the formation of the two amino groups of the o-phenylenediamine product. This method is highly efficient, as the precursor is often readily prepared and the reduction proceeds cleanly under mild conditions.

Experimental Protocol

The following protocol is adapted from established procedures.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-benzo[c][2][3]thiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol (EtOH).

-

Addition of Reducing Agent: Carefully add sodium borohydride (NaBH₄) (17.6 g, 465 mmol) to the flask in portions to control any initial effervescence.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product with chloroform (CHCl₃) (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the chloroform by rotary evaporator to yield the final product, 3-bromo-1,2-diaminobenzene.[3]

Data Summary

| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |

| 4-bromo-benzo[c][2][3]thiadiazole | 215.06 | 10 g | 46.5 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 17.6 g | 465 | 10.0 |

| Product (Expected) | 187.04 | ~8.6 g | ~46.0 | ~92% Yield [3] |

Detailed Synthesis: Route B - From a Nitroaromatic Precursor

This classic approach leverages fundamental principles of electrophilic aromatic substitution and functional group manipulation. The key is to introduce the bromine and a precursor to the second amino group (a nitro group) with the correct regiochemistry before a final reduction step.

Principle and Rationale

The synthesis begins with a suitable aniline derivative. To achieve the desired 3-bromo substitution pattern, a multi-step sequence is required:

-

Nitration: Aniline's powerful ortho-, para-directing amino group must be converted into a meta-directing group. This is often achieved by first nitrating a different position or by protecting the amine and then proceeding. A more direct route starts with a pre-functionalized ring, such as 2-nitroaniline or 3-nitroaniline.

-

Bromination: With a meta-directing nitro group in place, electrophilic bromination can be directed to the desired position. For example, starting with 2-nitroaniline, the nitro group directs incoming electrophiles to the meta positions (positions 4 and 6), while the amino group directs to ortho/para (positions 3 and 5). The outcome depends on the precise reaction conditions. A common precursor is 2-bromo-3-nitroaniline, which can be synthesized via methods like the Sandmeyer reaction on 3-nitroaniline.[7]

-

Reduction: The final, critical step is the selective reduction of the nitro group to an amine without affecting the C-Br bond. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]

- 3. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

- 4. 1187830-74-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2-Bromo-3-nitroaniline | 35757-20-1 [smolecule.com]

3-Bromobenzene-1,2-diamine hydrochloride starting material

An In-Depth Technical Guide to 3-Bromobenzene-1,2-diamine Hydrochloride: A Strategic Starting Material in Complex Molecule Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal starting material for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explain the underlying chemical principles that make this molecule a versatile and strategic building block in modern organic synthesis.

Core Characteristics and Strategic Value

This compound (CAS No: 1187830-74-5) is the salt form of 3-bromo-o-phenylenediamine.[1][2][3] Its value in synthesis stems from the unique arrangement of its functional groups: two adjacent nucleophilic amino groups on an aromatic ring, accompanied by a strategically placed bromine atom. This trifunctional arrangement allows for a sequence of selective chemical transformations, making it a cornerstone in the construction of complex heterocyclic systems.

The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base, which can be more susceptible to aerial oxidation. For most synthetic applications, the free base is generated in situ by treatment with a mild base.

Physicochemical Properties

A clear understanding of the physical properties is the foundation for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1187830-74-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BrN₂·HCl | [2][5] |

| Molecular Weight | 223.5 g/mol | [2][3][5] |

| Appearance | Typically a crystalline powder | [6] |

| Purity | Commonly available at ≥95% or ≥98% | [2][5] |

| Storage | Store at room temperature in a dry, well-ventilated place, away from incompatible materials.[2][7][8] |

Note: The free base, 3-Bromobenzene-1,2-diamine, has a CAS number of 1575-36-6 and a molecular weight of 187.04 g/mol .[9][10][11][12]

The Chemistry of Reactivity: A Tale of Three Functional Groups

The synthetic utility of this reagent is dictated by the interplay between the two amino groups and the bromine atom.

-

The ortho-Diamine Moiety: This is the primary reactive center for building heterocyclic rings. The two adjacent amino groups are perfectly poised to undergo condensation reactions with 1,2-dielectrophilic species (like α-dicarbonyls or their equivalents) to form stable six-membered rings, most notably quinoxalines.[9]

-

The Bromine Atom: As a halogen on an aromatic ring, the bromine atom serves two main purposes. Firstly, it acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] Secondly, its electron-withdrawing inductive effect modulates the reactivity of the aromatic ring.

This dual functionality allows for a logical and efficient synthetic strategy: first, leverage the diamine to construct the core heterocyclic scaffold, and then, in a subsequent step, use the bromine atom to introduce further complexity and build out the target molecule.

Caption: General workflow for the synthesis of the title compound via nitro reduction.

Experimental Protocol: Reduction of 2-Bromo-6-nitroaniline

This protocol is adapted from established chemical principles for nitro group reductions. [6]

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-6-nitroaniline (1.0 eq) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) to the suspension. Cautiously add concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Quenching & Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour it over crushed ice and basify with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Key Applications in Drug Development

The true value of this compound is demonstrated in its application as a scaffold for building bioactive molecules.

Application 1: Synthesis of Quinoxaline Intermediates

Quinoxalines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of a key intermediate for the drug Erdafitinib serves as an excellent example. [9] Reaction: Condensation with 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-dione.

Caption: Reaction pathway for the synthesis of a quinoxaline intermediate.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid). Add a mild base (e.g., sodium bicarbonate, 1.1 eq) to generate the free diamine in situ.

-

Addition: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat gently. The reaction is often rapid and can be monitored by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography to yield the pure quinoxaline product.

Application 2: Synthesis of Benzotriazole Analogues

Benzotriazoles are another class of heterocycles with significant biological activity. They are often investigated as potential protein kinase inhibitors. [9]The synthesis involves the reaction of the ortho-diamine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

-

Setup: Dissolve this compound (1.0 eq) in aqueous acetic acid or dilute HCl and cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at low temperature for a specified period until the formation of the triazole is complete (monitor by TLC).

-

Isolation: The benzotriazole product often precipitates from the aqueous reaction mixture and can be collected by vacuum filtration. Wash the solid with cold water and dry to obtain the final product.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [7][13]* Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. [7][10]It can cause serious eye irritation and skin irritation. [7][10]* First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. [8][13] * Eye Contact: Flush eyes with water for at least 15 minutes. [8][13] * Inhalation: Move the person to fresh air. [8][13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [13] * In all cases of exposure, seek immediate medical attention. [8][13]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from heat and sources of ignition. [8][13]* Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [7]Collect the material in a sealed container for proper disposal. [7][13]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and logical pathway to complex molecular architectures. Its dual reactivity—the ability to form heterocyclic cores via its diamine functionality and the capacity for further elaboration through its bromine handle—makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, reactivity, and handling requirements enables its safe and effective application in the synthesis of novel therapeutics and advanced materials.

References

- 3-Bromobenzene-1, 2-diamine HCl Product Page. Stancalabs. [Link]

- 3-Bromobenzene-1,2-diamine Compound Summary.

- 3-Bromobenzene-1,2-diamine HCl Product Page. P212121 Store. [Link]

- 3-Bromobenzene-1,2-diol Overview. Chemsrc. [Link]

- Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx).

- 3-Bromobenzene-1,2-diamine Product Page.

- This compound Product Page. Autech Industry Co.,Ltd. [Link]

- Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. store.p212121.com [store.p212121.com]

- 4. biomall.in [biomall.in]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]

- 10. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1575-36-6|3-Bromobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to the Solubility of 3-Bromobenzene-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromobenzene-1,2-diamine hydrochloride (CAS: 1187830-74-5).[1][2][3][4][5] As a critical starting material and intermediate in pharmaceutical and chemical synthesis, a thorough understanding of its solubility is paramount for efficient process development, formulation, and quality control. This document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and outlines the necessary safety precautions for handling this compound.

Introduction and Physicochemical Profile

This compound is an aromatic amine salt with the chemical formula C₆H₈BrClN₂ and a molecular weight of approximately 223.5 g/mol .[1][4] The presence of the hydrochloride salt dramatically influences its physical properties, particularly its solubility, when compared to its freebase form, 3-Bromobenzene-1,2-diamine. The protonation of the diamine groups increases the polarity of the molecule, generally enhancing its solubility in polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187830-74-5 | [1][2][3][4] |

| Molecular Formula | C₆H₈BrClN₂ | [1][4] |

| Molecular Weight | 223.5 g/mol | [1][4] |

| Appearance | Typically a solid or powder | [6] |

Theoretical Solubility Considerations

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. As an amine hydrochloride salt, this compound is an ionic, polar compound.[7] This characteristic dictates its solubility behavior in various solvent systems.

-

Polar Protic Solvents: Solvents such as water, methanol, and ethanol are considered polar protic, meaning they possess a significant dipole moment and can act as hydrogen bond donors. The hydrochloride salt of an amine is expected to exhibit higher solubility in these solvents due to favorable ion-dipole interactions and the formation of hydrogen bonds between the solvent and the amine and chloride ions.[7]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons. While they can solvate cations, their ability to solvate anions is less effective than protic solvents. Therefore, moderate to good solubility can be anticipated, but it may be less than in polar protic solvents.

-

Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and diethyl ether, the solubility of this compound is expected to be significantly low.[7] The nonpolar solvent molecules cannot effectively solvate the ions of the salt, making the dissolution process energetically unfavorable.

For a structurally similar compound, 3,5-Dibromobenzene-1,2-diamine, it is noted to be soluble in organic solvents like ethanol and chloroform but insoluble in water.[8] This suggests that while the hydrochloride salt of 3-Bromobenzene-1,2-diamine will likely have enhanced aqueous solubility, its solubility in various organic solvents warrants experimental determination.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

To obtain precise and reproducible solubility data, the isothermal equilibrium method is a widely accepted and rigorous technique.[7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

Causality Behind Experimental Choices

The selection of the isothermal equilibrium method is based on its ability to provide true equilibrium solubility data, which is essential for thermodynamic understanding and for applications such as crystallization process design. The use of a thermostatic shaker bath ensures that the system reaches equilibrium by providing constant agitation and maintaining a precise temperature, eliminating temperature fluctuations that could affect solubility.[7] Centrifugation is a critical step to effectively separate the undissolved solid from the saturated solution, preventing contamination of the sample withdrawn for analysis.[7] High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity, specificity, and accuracy in determining the concentration of the dissolved analyte.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a range of laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity > 99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[7] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid and liquid phases.[7]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Safety and Handling

This compound and its freebase form are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[9]

-

Handling: Use only in a well-ventilated area.[9] Avoid breathing dust and prevent contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[9][10]

-

Spills: In case of a spill, clean up immediately. Avoid generating dust. Use dry clean-up procedures and wear appropriate PPE.[9]

Conclusion

References

- PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. National Center for Biotechnology Information.

- P212121 Store. (n.d.). 3-Bromobenzene-1,2-diamine HCl.

- PENTA s.r.o. (2025). Bromobenzene Safety Data Sheet.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.

- ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 1187830-74-5|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 3-Bromo-1,2-diaminobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-Bromobenzene-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This comprehensive technical guide provides an in-depth analysis of the spectral characteristics of 3-Bromobenzene-1,2-diamine hydrochloride (CAS No. 1187830-74-5), a key intermediate in pharmaceutical and materials science. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and established spectroscopic principles to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence in their research and development endeavors.

Introduction: The Significance of this compound

This compound is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. The presence of two adjacent amino groups, a bromine atom, and its formulation as a hydrochloride salt impart unique reactivity and physical properties. These features make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, quinoxalines, and other nitrogen-containing ring systems of significant interest in medicinal chemistry. The hydrochloride form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Perspective

Due to the absence of published experimental NMR spectra for this compound, the following analysis is based on predictive algorithms and a foundational understanding of NMR principles as they apply to substituted aromatic systems.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ would be expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The hydrochloride nature of the salt will lead to the protonation of the amino groups, forming ammonium (-NH₃⁺) moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Ar-H (H4) | ~7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8, 1.5 | Ortho-coupled to H5 and meta-coupled to H6. |

| Ar-H (H5) | ~6.9 - 7.1 | Triplet (t) | J ≈ 8 | Ortho-coupled to H4 and H6. |

| Ar-H (H6) | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8, 1.5 | Ortho-coupled to H5 and meta-coupled to H4. |

| -NH₃⁺ | Broad singlet | ~8.0 - 10.0 | N/A | Protons on the ammonium groups are acidic and undergo rapid exchange with residual water in the solvent, leading to a broad signal. The downfield shift is due to the positive charge. |

Expertise in Action: Causality Behind Predictions

The predicted chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is an ortho-, para-directing deactivator, exerting both an electron-withdrawing inductive effect and an electron-donating resonance effect. The ammonium groups (-NH₃⁺) are strongly electron-withdrawing and meta-directing. The interplay of these effects dictates the shielding and deshielding of the aromatic protons. The protonation of the amino groups significantly deshields all aromatic protons compared to the free base.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C3 (C-Br) | ~110 - 115 | The "heavy atom effect" of bromine causes an upfield shift for the directly attached carbon. |

| C1, C2 (C-NH₃⁺) | ~135 - 145 | These carbons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent ammonium groups. |

| C4 | ~125 - 130 | Influenced by the inductive effect of the adjacent ammonium group and the bromine atom. |

| C5 | ~120 - 125 | Least affected by the substituents. |

| C6 | ~128 - 133 | Influenced by the inductive effect of the adjacent ammonium group and the bromine atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its functional groups. The formation of the hydrochloride salt dramatically alters the spectrum compared to the free base, particularly in the N-H stretching region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Ammonium) |

| ~1600 - 1550 | Medium | N-H Bend (Asymmetric) | -NH₃⁺ (Ammonium) |

| ~1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1100 - 1000 | Medium | C-N Stretch | Aryl-N |

| ~850 - 750 | Strong | C-H Bend (Out-of-plane) | Substituted Benzene |

| ~700 - 600 | Medium | C-Br Stretch | Aryl-Br |

Trustworthiness Through Self-Validating Protocols:

The broad and intense absorption in the 3200-2800 cm⁻¹ region is a hallmark of an amine salt and is attributed to the stretching vibrations of the N-H bonds in the ammonium groups.[1] This is a key diagnostic feature to confirm the salt formation. The absence of the characteristic two sharp N-H stretching bands around 3400-3300 cm⁻¹, which are typical for a primary amine, further validates the protonation of the amino groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands as detailed in Table 3.

Caption: ESI-MS experimental workflow.

Conclusion: A Predictive Yet Practical Guide

This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. By combining established spectroscopic principles with computational predictions, we have outlined the expected NMR, IR, and MS characteristics of this important synthetic intermediate. The provided protocols and interpretations are designed to empower researchers to confidently identify and characterize this compound in their daily work. As experimental data becomes publicly available, this guide can be further refined, but in its current form, it serves as a robust and practical resource for the scientific community.

References

- PubChem. (n.d.). 3-Bromobenzene-1,2-diamine.

- P212121 Store. (n.d.). 3-Bromobenzene-1,2-diamine HCl.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- NIST. (n.d.). Benzene, bromo-.

- ACD/Labs. (n.d.). NMR Prediction.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromobenzene-1,2-diamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromobenzene-1,2-diamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of protocols.

Understanding the Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Key Hazards:

-

Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Skin Irritation: It is known to cause skin irritation upon contact.[3][4]

-

Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4]

-

Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3]

A detailed breakdown of the GHS hazard classifications is provided in the table below. Understanding these classifications is the first step in implementing appropriate safety measures.

| Hazard Class | Hazard Category | Hazard Statement | Meaning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Skin contact with the substance can be harmful. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The substance can cause inflammation and irritation upon contact with the skin.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | The substance can cause significant, but reversible, eye irritation.[5][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation of the substance can be harmful. |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory system. |

This table synthesizes GHS classification data from multiple sources.[3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.

Engineering Controls

Engineering controls are the first and most effective line of defense as they are designed to remove the hazard at its source.

-

Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control for any procedure that may generate dust or aerosols.

-

Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide a physical barrier between the operator and the chemical.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the user and the hazardous substance. The following PPE is mandatory when handling this compound:

| PPE Category | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can be harmful and cause irritation. |

| Body Protection | A laboratory coat. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required when engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup. |

This table outlines the minimum PPE requirements. A site-specific risk assessment should be conducted to determine if additional PPE is necessary.

Safe Handling and Storage: A Proactive Approach

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring a safe laboratory environment.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

-

Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to a hazardous reaction.

Storage Requirements

Proper storage is critical to maintaining the stability and integrity of this compound and preventing accidental release.

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Experimental Protocols: From Weighing to Solution Preparation

The following protocols provide a step-by-step guide for common laboratory procedures involving this compound. These protocols are designed to be self-validating by incorporating safety checks at each stage.

Workflow for Weighing the Solid Compound

Caption: Workflow for Safely Weighing this compound.

Protocol for Preparing a Stock Solution (e.g., 10 mg/mL in DMSO)

Objective: To prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

Anhydrous DMSO

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Pipettes

Procedure:

-

Calculate the required mass: For a 10 mL stock solution at 10 mg/mL, you will need 100 mg of the compound.

-

Weigh the compound: Following the weighing protocol outlined above, accurately weigh 100 mg of this compound.

-

Dissolution:

-

Place a magnetic stir bar in a 10 mL volumetric flask.

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add approximately 7-8 mL of anhydrous DMSO to the flask.

-

Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming may be required to aid dissolution.

-

-

Final Volume Adjustment:

-

Once dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C for long-term storage).

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

This table provides a summary of first aid measures. Always refer to the specific Safety Data Sheet for the most detailed and up-to-date information.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean-up:

-

For small spills, carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

For larger spills, contact your institution's environmental health and safety department.

-

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Decision-making flowchart for spill response.

Waste Disposal